cis-1,3-Pentadiene

Anionic Polymerization Kinetics Copolymerization

cis-1,3-Pentadiene (CAS 1574-41-0), also known as (Z)-penta-1,3-diene or cis-piperylene, is a volatile, highly flammable conjugated diene with the molecular formula C5H8. It is a key isomer in the 1,3-pentadiene family, distinguished from its trans counterpart (CAS 2004-70-8) by the spatial arrangement around its central double bond.

Molecular Formula C5H8
Molecular Weight 68.12 g/mol
CAS No. 1574-41-0
Cat. No. B074190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,3-Pentadiene
CAS1574-41-0
Molecular FormulaC5H8
Molecular Weight68.12 g/mol
Structural Identifiers
SMILESCC=CC=C
InChIInChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4-
InChIKeyPMJHHCWVYXUKFD-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-1,3-Pentadiene (1574-41-0) Procurement Guide: Sourcing the High-Reactivity Z-Isomer for Specialized Polymer Synthesis


cis-1,3-Pentadiene (CAS 1574-41-0), also known as (Z)-penta-1,3-diene or cis-piperylene, is a volatile, highly flammable conjugated diene with the molecular formula C5H8 [1]. It is a key isomer in the 1,3-pentadiene family, distinguished from its trans counterpart (CAS 2004-70-8) by the spatial arrangement around its central double bond. This stereochemistry dictates its unique physical properties, including a boiling point of 43 °C and density of 0.69 g/mL . While often supplied as part of a mixed isomer stream ('piperylene') from petroleum cracking, the isolated cis-isomer is crucial for applications requiring precise control over polymerization kinetics and product microstructure [2].

Why cis-1,3-Pentadiene Cannot Be Substituted with the Trans Isomer or Other C5 Dienes in Critical Applications


The substitution of cis-1,3-pentadiene with its trans isomer or other C5 dienes like isoprene or 1,4-pentadiene is not viable for several scientifically-validated reasons. First, the two 1,3-pentadiene stereoisomers exhibit starkly different reactivity profiles in key reaction classes, including polymerization and cycloaddition, due to steric and electronic effects [1]. For instance, the cis isomer is significantly less reactive than the trans isomer in the Diels-Alder reaction, a fact that can be exploited for selective separation [2]. Conversely, in anionic polymerization, the cis isomer displays a much lower activation energy barrier, leading to a faster reaction rate [3]. Second, the isomers have distinct physical properties (e.g., boiling point: 43 °C vs 44 °C) and can be analytically distinguished by Kovats retention indices (511 vs 526), which has implications for quality control and process monitoring [REFS-4, REFS-5]. Using a mixture or the incorrect isomer would introduce variability in reaction kinetics, alter product microstructure, and ultimately lead to inconsistent material performance.

cis-1,3-Pentadiene (1574-41-0): Quantitative Evidence for Differentiated Reactivity, Selectivity, and Processability


Higher Reactivity in Living Anionic Copolymerization with Diphenylethylene (DPE) Compared to Trans Isomer

In the living anionic copolymerization with 1,1-diphenylethylene (DPE), cis-1,3-pentadiene (CP) demonstrates a much higher reaction rate than its trans counterpart (TP). This is evidenced by a significantly lower apparent activation energy (Ea_app) for the copolymerization process [1]. The order of copolymerization activity, determined by apparent propagation rate constants (k_app), was found to be: cis-isomer ≈ mixed isomer > trans-isomer [1].

Anionic Polymerization Kinetics Copolymerization

Differential Diels-Alder Reactivity Enables Selective Removal of the Trans Isomer from Mixtures

A significant and exploitable difference exists in the Diels-Alder reactivity of the two isomers. The trans-isomer reacts readily with dienophiles like maleic anhydride, while the cis-isomer is much less reactive, primarily due to steric hindrance preventing it from adopting the required s-cis conformation [1]. This difference forms the basis for a selective separation method [2].

Diels-Alder Reaction Separation Science Stereoselectivity

Photopolymerization Rate with Maleic Anhydride is Intermediate but Offers Suppressed Side Reactions

In visible light-induced RAFT copolymerization with maleic anhydride (MAH), the rate of alternating copolymer formation follows the order: mixed isomer feed (PD) > cis-1,3-pentadiene (CP) > trans-1,3-pentadiene (TP) [1]. Notably, while conventional thermal-initiated copolymerization with CP leads to both Diels-Alder cycloaddition products and alternating copolymers, the photoinitiated system completely suppresses the Diels-Alder reaction, yielding the alternating copolymer as the sole product [1].

RAFT Polymerization Photopolymerization Sequence Control

Unique Thermodynamic and Isomerization Behavior Under Catalytic Conditions

The two 1,3-pentadiene isomers exhibit distinct thermodynamic and catalytic behaviors. The molar enthalpy of formation differs by 6.95 kJ/mol, with the trans-isomer being thermodynamically more stable [1]. Under mild conditions with a complex catalyst, cis-1,3-pentadiene is rapidly converted to the trans isomer, which then hydrogenates at a much slower rate. In contrast, trans-1,3-pentadiene does not isomerize under the same conditions [2].

Isomerization Catalysis Thermodynamics

Distinct Reactivity and Adsorptivity in Competitive Hydrogenation on Pd Catalyst

In competitive hydrogenation studies over a palladium catalyst, cis- and trans-1,3-pentadiene display different selectivities and adsorption characteristics [1]. The study of binary diene systems showed that differences in selectivity are caused by variations in both adsorptivity values and reactivity of the adsorbed molecules on the catalyst surface [1].

Hydrogenation Heterogeneous Catalysis Selectivity

Analytical Distinction via Gas Chromatography (Kovats Retention Index)

The two stereoisomers can be unequivocally distinguished and quantified using gas chromatography. The Kovats retention index for cis-1,3-pentadiene on a DB-5 column is 511, while that for trans-1,3-pentadiene is 526 [REFS-1, REFS-2].

Analytical Chemistry Gas Chromatography Quality Control

Procurement-Driven Application Scenarios for cis-1,3-Pentadiene (1574-41-0)


Synthesis of Sequence-Defined Alternating Copolymers via Anionic or Controlled Radical Polymerization

The lower activation energy for cis-1,3-pentadiene in anionic copolymerization with DPE (47.95 kJ/mol) compared to the trans-isomer (52.60 kJ/mol) makes it the preferred monomer for producing well-defined, strictly alternating copolymers with higher throughput and better kinetic control [1]. Similarly, its distinct behavior in photo-RAFT polymerization allows for the clean synthesis of alternating copolymers with maleic anhydride, free from Diels-Alder side products [2].

Stereoselective Synthesis and Chiral Building Blocks

The defined stereochemistry of cis-1,3-pentadiene makes it a valuable starting material in asymmetric synthesis. The substantial difference in Diels-Alder reactivity between the cis and trans isomers [3] can be strategically exploited in stereoselective cycloadditions or in the kinetic resolution of racemic mixtures to access enantiomerically enriched cycloadducts.

High-Purity Monomer for Fundamental Kinetic and Mechanistic Studies

For academic and industrial research labs studying reaction mechanisms, kinetics, or catalyst development, the use of a high-purity, single-isomer monomer like cis-1,3-pentadiene is non-negotiable. Its distinct reactivity in reactions such as hydrogenation [4] and hydroxyl radical oxidation [5], compared to the trans-isomer, allows for the deconvolution of complex reaction networks and the development of more accurate kinetic models.

Precursor for Specialized Fine Chemicals via Regioselective Transformations

The unique reactivity profile of the cis-isomer under catalytic conditions, particularly its propensity to rapidly isomerize to the thermodynamically more stable trans-form under mild conditions [6], can be harnessed in multi-step syntheses. A process might intentionally use cis-1,3-pentadiene to undergo a facile, stereospecific transformation that is not possible with the trans-isomer, or to serve as an in-situ source of the trans-isomer under controlled conditions.

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